molecular formula C8H5FN2O2 B2945792 5-fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid CAS No. 1190319-87-9

5-fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid

Cat. No.: B2945792
CAS No.: 1190319-87-9
M. Wt: 180.138
InChI Key: YNZLQRXTGNJDCD-UHFFFAOYSA-N
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Description

5-Fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid is a fluorinated heterocyclic compound with the molecular formula C8H5FN2O2. It is a derivative of pyrrolo[3,2-b]pyridine, a structure known for its biological and pharmacological activities. The presence of a fluorine atom in the compound enhances its chemical stability and biological activity, making it a valuable compound in various scientific research fields .

Scientific Research Applications

5-Fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid has several scientific research applications:

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302-H312-H332 , indicating that it may be harmful if swallowed, in contact with skin, or if inhaled.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 2-chloro-5-fluoronicotinic acid as a starting material. This compound undergoes a series of reactions, including esterification, reduction, and cyclization, to form the desired pyrrolo[3,2-b]pyridine ring system .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, high-yield reaction conditions, and scalable purification techniques to ensure the compound’s purity and consistency .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include various substituted pyrrolo[3,2-b]pyridine derivatives, which can have different biological activities and applications .

Mechanism of Action

The mechanism of action of 5-fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. For example, it can inhibit the activity of fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and differentiation. By inhibiting these receptors, the compound can induce apoptosis in cancer cells and inhibit tumor growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 5-fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid is unique due to its specific fluorine substitution pattern, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields .

Properties

IUPAC Name

5-fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O2/c9-6-2-1-5-7(11-6)4(3-10-5)8(12)13/h1-3,10H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNZLQRXTGNJDCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1NC=C2C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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